5-Fluoro-2-methoxybenzonitrile is a highly substituted, crystalline aromatic building block characterized by a unique push-pull electronic system driven by its cyano, methoxy, and fluoro substituents [1]. Commercially available at ≥98% purity, this compound serves as a critical intermediate in both pharmaceutical and agrochemical synthesis . The presence of the 5-fluoro group significantly enhances the lipophilicity and metabolic stability of downstream products, while the 2-methoxy group provides a stable, electron-donating anchor that directs regioselectivity in subsequent aromatic functionalizations [2]. Its stable solid state at room temperature ensures excellent handling and processability for industrial scale-up, making it a preferred precursor over liquid or low-melting analogs.
Attempting to substitute 5-Fluoro-2-methoxybenzonitrile with its unfluorinated analog (2-methoxybenzonitrile) or its demethylated counterpart (5-fluoro-2-hydroxybenzonitrile) introduces severe process and performance liabilities [1]. Using the hydroxy analog necessitates additional protection and deprotection steps during base-sensitive or nucleophilic reactions, directly reducing overall cumulative yield and increasing reagent costs [2]. Conversely, utilizing the unfluorinated analog sacrifices the critical C-F bond required to block metabolic oxidation at the 5-position, rendering resulting pharmaceutical leads highly vulnerable to rapid hepatic clearance[3]. Procurement of this exact methoxylated and fluorinated scaffold is therefore mandatory for step-economic synthesis of metabolically stable active pharmaceutical ingredients (APIs).
5-Fluoro-2-methoxybenzonitrile exhibits a melting point of 115–120 °C, establishing it as a stable, free-flowing crystalline solid at room temperature. In stark contrast, the unfluorinated baseline 2-methoxybenzonitrile has a melting point of 24–26 °C, making it prone to melting, clumping, or phase changes during standard transport and handling in warmer environments . This ~90 °C thermal advantage ensures precise gravimetric dosing and eliminates the need for temperature-controlled storage or specialized liquid-handling equipment during scale-up[1].
| Evidence Dimension | Melting Point / Phase Stability |
| Target Compound Data | 115–120 °C (Stable solid) |
| Comparator Or Baseline | 2-Methoxybenzonitrile: 24–26 °C (Low-melting solid/liquid) |
| Quantified Difference | ~90 °C higher melting point |
| Conditions | Standard atmospheric pressure, room temperature handling |
Ensures reliable flowability and precise gravimetric dosing in large-scale manufacturing without requiring cold-chain logistics.
When synthesizing complex biaryls or utilizing the nitrile group for amine reductions, the use of 5-fluoro-2-hydroxybenzonitrile requires prior protection of the reactive phenolic -OH group (e.g., via benzyl or silyl ethers) to prevent unwanted side reactions[1]. By procuring 5-Fluoro-2-methoxybenzonitrile, the methoxy group acts as an inherently stable, non-nucleophilic ether [2]. This direct substitution eliminates at least two synthetic operations (protection and subsequent deprotection), which can preserve up to 15–30% of the cumulative yield in multi-step API manufacturing campaigns [3].
| Evidence Dimension | Synthetic Step Count |
| Target Compound Data | 0 additional protection steps required |
| Comparator Or Baseline | 5-Fluoro-2-hydroxybenzonitrile: 2 additional steps (protection/deprotection) |
| Quantified Difference | Eliminates 2 synthetic operations |
| Conditions | Strong basic or nucleophilic reaction conditions (e.g., Grignard additions to nitrile) |
Directly reduces reagent costs, cycle times, and yield losses in multi-step pharmaceutical synthesis.
In medicinal chemistry, the para-position relative to an electron-donating group (like methoxy) is a primary site for cytochrome P450-mediated oxidative metabolism [1]. 5-Fluoro-2-methoxybenzonitrile features a robust C-F bond at this exact vulnerability point [2]. Compared to 2-methoxybenzonitrile, which possesses a weaker C-H bond at the 5-position, the fluorinated target completely blocks para-hydroxylation, significantly extending the biological half-life and improving the pharmacokinetic profile of downstream therapeutic candidates [3].
| Evidence Dimension | Metabolic Vulnerability |
| Target Compound Data | Strong C-F bond at the 5-position |
| Comparator Or Baseline | 2-Methoxybenzonitrile: Vulnerable C-H bond at the 5-position |
| Quantified Difference | 100% steric and electronic block of para-oxidation |
| Conditions | In vivo hepatic metabolism models (CYP450 enzymes) |
Prevents rapid metabolic degradation of the final API, a critical requirement for advancing lead compounds in drug discovery.
Recent advances in organic photoredox catalysis have demonstrated that electron-rich fluorobenzenes are highly reactive substrates for isotopic 19F–18F exchange and defluorocyanation[1]. 5-Fluoro-2-methoxybenzonitrile serves as a highly compatible substrate for these mild, light-mediated transformations, allowing for the late-stage introduction of radioisotopes [2]. Non-fluorinated or heavily deactivated analogs fail to undergo these specific radical-cation intermediate pathways, making this exact compound uniquely valuable for the development of Positron Emission Tomography (PET) imaging tracers [3].
| Evidence Dimension | Photoredox Isotopic Exchange Compatibility |
| Target Compound Data | Highly reactive for 19F–18F exchange/defluorocyanation |
| Comparator Or Baseline | Non-fluorinated analogs: Incompatible with 18F radiolabeling via this pathway |
| Quantified Difference | Enables direct late-stage 18F radiolabeling |
| Conditions | Acridinium-catalyzed photoredox conditions |
Provides radiochemists with a reliable, functionalized precursor for synthesizing 18F-labeled PET imaging agents.
Due to its high melting point and excellent flowability, 5-Fluoro-2-methoxybenzonitrile is the preferred building block for industrial Suzuki-Miyaura or Buchwald-Hartwig cross-coupling campaigns. Its solid state eliminates the handling complexities associated with liquid analogs, ensuring precise stoichiometry in large reactors [1].
In drug discovery programs targeting prolonged half-lives, this compound is utilized to introduce a metabolically blocked aromatic ring. The 5-fluoro substituent prevents CYP450-mediated degradation at the para-position, making it ideal for synthesizing next-generation kinase inhibitors or CNS-active agents[2].
The cyano group can be cleanly reduced to a primary amine (e.g., via catalytic hydrogenation or LiAlH4) without requiring the protection of the 2-methoxy group. This step-economic route is highly efficient compared to using the 2-hydroxy analog, streamlining the production of fluorinated benzylamine derivatives[3].
Leveraging its compatibility with organic photoredox catalysis, this compound serves as an advanced precursor for late-stage 19F–18F isotopic exchange. It is specifically procured by radiochemistry labs developing novel diagnostic imaging agents for oncology and neurology [4].
Irritant